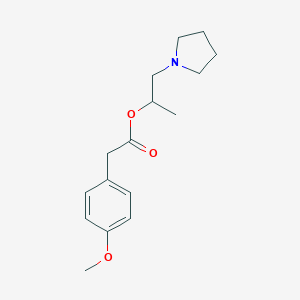![molecular formula C13H16Cl2N2O B294917 2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide, commonly known as 2,4-DP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and is widely used in scientific research for its unique properties.
作用机制
The mechanism of action of 2,4-DP is not fully understood. However, it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is a target for the development of new drugs. The inhibition of HDAC by 2,4-DP is believed to result in the activation of certain genes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,4-DP has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of certain tumors. Additionally, it has been found to have anti-inflammatory properties and to modulate the immune response.
实验室实验的优点和局限性
One of the main advantages of 2,4-DP is its potency and selectivity. It has been found to have a high affinity for HDAC and to be selective for certain isoforms of the enzyme. This makes it a valuable tool for researchers studying the role of HDAC in various biological processes. However, one of the limitations of 2,4-DP is its toxicity. It has been found to be toxic to certain cell types and to have adverse effects on the liver and kidneys.
未来方向
There are several future directions for the study of 2,4-DP. One area of research is the development of new derivatives of the compound with improved potency and selectivity. Additionally, there is a need for further research into the mechanism of action of 2,4-DP and its effects on various biological processes. Finally, there is a need for further studies to determine the safety and toxicity of 2,4-DP in vivo.
Conclusion:
2,4-DP is a valuable tool for researchers studying various biological processes. Its unique properties make it a promising lead compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity in vivo.
合成方法
The synthesis of 2,4-DP is a complex process that involves several steps. The most common method involves the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
科学研究应用
2,4-DP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have several unique properties that make it a valuable tool for researchers. One of the most significant applications of 2,4-DP is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs.
属性
分子式 |
C13H16Cl2N2O |
|---|---|
分子量 |
287.18 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) |
InChI 键 |
NOXWATAPBVSDKV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294834.png)
![2-[2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)vinyl]phenyl methyl ether](/img/structure/B294835.png)
![3-Benzyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294837.png)
![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-3-bromo-4-ethoxybenzamide](/img/structure/B294843.png)

![1-[Benzyl(methyl)amino]propan-2-yl (2,4-dichlorophenoxy)acetate](/img/structure/B294846.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294851.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)

